Remoxipride hydrochloride monohydrate
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Overview
Description
Remoxipride hydrochloride monohydrate is a chemical compound that belongs to the class of benzamide derivatives. It is a potent and selective dopamine D2 receptor antagonist that has been widely used in scientific research for its ability to modulate dopamine neurotransmission.
Mechanism of Action
Remoxipride hydrochloride monohydrate is a potent and selective dopamine D2 receptor antagonist. It binds to the D2 receptor and blocks the binding of dopamine, which leads to a decrease in dopamine neurotransmission. This, in turn, leads to a decrease in the activity of dopaminergic neurons in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the release of dopamine in the brain, which leads to a decrease in the activity of dopaminergic neurons. It has also been shown to decrease the activity of the mesolimbic dopamine system, which is involved in reward processing and addiction.
Advantages and Limitations for Lab Experiments
The main advantage of using Remoxipride hydrochloride monohydrate in lab experiments is its ability to selectively modulate dopamine neurotransmission. This allows researchers to study the role of dopamine in various physiological and pathological processes. However, the main limitation of using this compound is that it is a potent and selective dopamine D2 receptor antagonist, which means that it may not be suitable for studying other neurotransmitter systems.
Future Directions
There are several future directions for the study of Remoxipride hydrochloride monohydrate. One area of research is the role of dopamine in addiction and the development of new treatments for addiction. Another area of research is the role of dopamine in Parkinson's disease and the development of new treatments for this condition. Additionally, the development of new compounds that selectively modulate dopamine neurotransmission may lead to the development of new treatments for a variety of neurological and psychiatric disorders.
Synthesis Methods
The synthesis of Remoxipride hydrochloride monohydrate involves the reaction of 3,4-dimethoxybenzoyl chloride with 4-amino-N-ethylpiperazine in the presence of a base. The resulting intermediate is then reacted with 4-chlorobutyryl chloride to form this compound. The final product is purified by recrystallization from ethanol.
Scientific Research Applications
Remoxipride hydrochloride monohydrate has been widely used in scientific research for its ability to modulate dopamine neurotransmission. It has been used to study the role of dopamine in various physiological and pathological processes, including addiction, schizophrenia, and Parkinson's disease.
properties
CAS RN |
117591-79-4 |
---|---|
Molecular Formula |
C16H26BrClN2O4 |
Molecular Weight |
425.7 g/mol |
IUPAC Name |
3-bromo-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2,6-dimethoxybenzamide;hydrate;hydrochloride |
InChI |
InChI=1S/C16H23BrN2O3.ClH.H2O/c1-4-19-9-5-6-11(19)10-18-16(20)14-13(21-2)8-7-12(17)15(14)22-3;;/h7-8,11H,4-6,9-10H2,1-3H3,(H,18,20);1H;1H2/t11-;;/m0../s1 |
InChI Key |
SPFVHFBNXPARTR-IDMXKUIJSA-N |
Isomeric SMILES |
CCN1CCC[C@H]1CNC(=O)C2=C(C=CC(=C2OC)Br)OC.O.Cl |
SMILES |
CCN1CCCC1CNC(=O)C2=C(C=CC(=C2OC)Br)OC.O.Cl |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=C(C=CC(=C2OC)Br)OC.O.Cl |
Other CAS RN |
117591-79-4 |
Related CAS |
80125-14-0 (Parent) |
synonyms |
REMOXIPRIDEHYDROCHLORIDEMONOHYDRATE |
Origin of Product |
United States |
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